5-Isoxazolecarboxylic acid, 3-methyl-, (5-fluoro-3-pyridinyl)methyl ester
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Overview
Description
5-Isoxazolecarboxylic acid, 3-methyl-, (5-fluoro-3-pyridinyl)methyl ester is a chemical compound with a complex structure that includes an isoxazole ring, a carboxylic acid group, and a fluorinated pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isoxazolecarboxylic acid, 3-methyl-, (5-fluoro-3-pyridinyl)methyl ester typically involves the esterification of 5-Isoxazolecarboxylic acid, 3-methyl- with (5-fluoro-3-pyridinyl)methanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Isoxazolecarboxylic acid, 3-methyl-, (5-fluoro-3-pyridinyl)methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
5-Isoxazolecarboxylic acid, 3-methyl-, (5-fluoro-3-pyridinyl)methyl ester has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 5-Isoxazolecarboxylic acid, 3-methyl-, (5-fluoro-3-pyridinyl)methyl ester involves its interaction with specific molecular targets. The fluorinated pyridine moiety can engage in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and selectivity. The isoxazole ring can participate in various chemical reactions, contributing to the compound’s overall reactivity and functionality.
Comparison with Similar Compounds
Similar Compounds
3-Isoxazolecarboxylic acid, 5-methyl-, methyl ester: This compound shares the isoxazole and carboxylic acid functionalities but lacks the fluorinated pyridine moiety.
5-Methylisoxazole-3-carboxylic acid: Similar in structure but without the ester and fluorinated pyridine groups.
Uniqueness
5-Isoxazolecarboxylic acid, 3-methyl-, (5-fluoro-3-pyridinyl)methyl ester is unique due to the presence of the fluorinated pyridine moiety, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in medicinal chemistry and material science applications.
Properties
CAS No. |
23586-87-0 |
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Molecular Formula |
C11H9FN2O3 |
Molecular Weight |
236.20 g/mol |
IUPAC Name |
(5-fluoropyridin-3-yl)methyl 3-methyl-1,2-oxazole-5-carboxylate |
InChI |
InChI=1S/C11H9FN2O3/c1-7-2-10(17-14-7)11(15)16-6-8-3-9(12)5-13-4-8/h2-5H,6H2,1H3 |
InChI Key |
VRLSYDOCTNADON-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1)C(=O)OCC2=CC(=CN=C2)F |
Origin of Product |
United States |
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